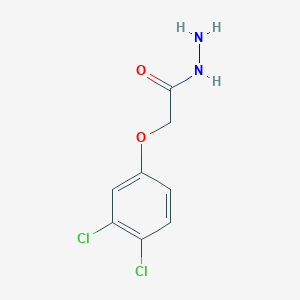

2-(3,4-Dichlorophenoxy)acetohydrazide

説明

Contextualization within Phenoxyacetohydrazide Chemistry

Phenoxyacetohydrazides are derivatives of phenoxyacetic acid and hydrazine (B178648). This class of compounds is known for its versatile chemical reactivity, primarily due to the presence of the hydrazide functional group (-CONHNH2). This group can participate in a variety of chemical reactions to form a wide range of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The fundamental structure allows for modifications on the phenyl ring, such as the introduction of halogen atoms like chlorine, which can significantly alter the compound's electronic and steric properties.

Overview of Historical and Contemporary Research Trajectories of Dichlorophenoxy-Containing Compounds

Historically, research on dichlorophenoxy-containing compounds has been dominated by the study of herbicides, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D). researchgate.netnih.gov Developed in the 1940s, 2,4-D became one of the most widely used herbicides for the control of broadleaf weeds in agriculture. researchgate.net Its mode of action as a synthetic auxin has been a subject of extensive research, providing a deep understanding of how such compounds interact with biological systems in plants. researchgate.net

Contemporary research has expanded beyond agricultural applications. Scientists are exploring dichlorophenoxy derivatives for a range of potential uses. For instance, studies have investigated the antimicrobial and cytotoxic effects of various phenoxyacetic acid derivatives. nih.gov The introduction of different substituents on the phenoxy ring allows for the fine-tuning of their biological activity.

Academic Relevance and Scope of Research Pertaining to 2-(3,4-Dichlorophenoxy)acetohydrazide in Chemical Biology and Materials Science

While specific studies on this compound are scarce, its structural motifs suggest potential academic relevance in both chemical biology and materials science.

In chemical biology , the hydrazide moiety is a key functional group. Hydrazones, formed by the reaction of hydrazides with aldehydes or ketones, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel bioactive molecules. The dichlorophenoxy group, in particular, may confer specific properties, as halogenated organic compounds are a significant area of interest in drug discovery.

In materials science , the ability of hydrazides to form coordination complexes with metal ions is a notable characteristic. These complexes can have interesting magnetic, optical, and catalytic properties. The structure of this compound allows for the potential formation of such metal complexes, which could be explored for applications in areas like catalysis or the development of new materials with specific functionalities. Furthermore, the aromatic and polar nature of the molecule could be relevant in the design of liquid crystals or polymers.

Interactive Data Table: Physicochemical Properties of Related Dichlorophenoxy Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | 221.04 | 140.5 |

| 3,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | 221.04 | 138-141 |

| 3,4-Dichlorophenol (B42033) | C6H4Cl2O | 163.00 | 65-68 |

Note: Data for this compound is not available in the cited sources. The table presents data for its precursors and a well-studied isomer to provide context.

Research Findings on a Related Isomer: 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide

A study on the crystal structure of 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, an analogue of the subject compound, revealed the following:

| Parameter | Value |

| Molecular Formula | C16H12Cl4N2O4 |

| Molecular Weight ( g/mol ) | 438.08 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

This data pertains to the 2,4-dichloro isomer and is presented here to illustrate the type of research conducted on closely related compounds.

Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dichlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNOLANCJVKMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404516 | |

| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32022-41-6 | |

| Record name | 2-(3,4-Dichlorophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32022-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dichlorophenoxy Acetohydrazide

Established Synthetic Pathways for 2-(3,4-Dichlorophenoxy)acetohydrazide and its Precursors

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of an ester precursor, followed by hydrazinolysis.

Strategies Involving Dichlorophenol Derivatives

The primary precursor for this compound is an ester, commonly ethyl 2-(3,4-dichlorophenoxy)acetate. The synthesis of this ester is generally accomplished through a Williamson ether synthesis. This involves the reaction of 3,4-dichlorophenol (B42033) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate or sodium carbonate, in a suitable solvent like dry dimethylformamide (DMF) or acetone. The base deprotonates the phenolic hydroxyl group of 3,4-dichlorophenol, forming a phenoxide ion. This nucleophilic phenoxide then displaces the halide from the ethyl haloacetate to form the desired ether linkage. The reaction mixture is often heated to facilitate the reaction.

An alternative approach involves the reaction of 2,4-dichlorophenol (B122985) with an alkali solution, followed by dehydration at high temperatures to yield the metal salt of the dichlorophenol. This salt is then reacted with a haloacetate to produce the corresponding dichlorophenoxyacetate. google.com

| Reactants | Reagents | Product |

| 3,4-Dichlorophenol, Ethyl chloroacetate | Anhydrous potassium carbonate, Dry DMF | Ethyl 2-(3,4-dichlorophenoxy)acetate |

| 2,4-Dichlorophenol, Haloacetate | Anhydrous carbonate weak base, Catalyst | 2,4-Dichlorophenoxyacetate |

Hydrazine (B178648) Hydrate Reactions in Acetohydrazide Formation

The second step in the synthesis of this compound involves the hydrazinolysis of the previously synthesized ethyl 2-(3,4-dichlorophenoxy)acetate. This reaction is a standard method for the preparation of hydrazides from esters.

The ester is treated with hydrazine hydrate, often in an alcoholic solvent such as absolute ethanol (B145695). The reaction mixture is typically refluxed for several hours. During this process, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the acetohydrazide. Upon cooling the reaction mixture, the product, this compound, often precipitates as a solid and can be purified by recrystallization. This method is widely used for the synthesis of various acetohydrazides from their corresponding esters. researchgate.netekb.eg

| Reactant | Reagent | Product |

| Ethyl 2-(3,4-dichlorophenoxy)acetate | Hydrazine hydrate, Ethanol | This compound |

Derivatization Strategies Utilizing this compound as a Key Intermediate

This compound is a valuable intermediate due to the reactivity of its hydrazide functional group, which allows for the synthesis of a wide range of derivatives, including acylhydrazones, thiosemicarbazides, and 1,3,4-oxadiazoles.

Formation of Acylhydrazone Analogues

Acylhydrazones are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.gov In the case of this compound, it can be reacted with various aromatic or heterocyclic aldehydes or ketones to yield the corresponding N'-substituted acylhydrazone derivatives.

This reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a few drops of an acid, like glacial acetic acid or hydrochloric acid. The mixture is usually refluxed for a period of time to ensure the completion of the reaction. The resulting acylhydrazone often precipitates from the solution upon cooling and can be purified by recrystallization. The presence of the C=N bond in acylhydrazones can lead to the formation of E/Z isomers. mdpi.com

| Reactants | Reagents | Product Class |

| This compound, Aldehyde/Ketone | Ethanol, Acid catalyst (e.g., Acetic acid) | Acylhydrazone derivatives |

Synthesis of Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide derivatives can be prepared from this compound by reacting it with an appropriate isothiocyanate. This reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbon atom of the isothiocyanate.

The reaction is typically performed by stirring equimolar amounts of the hydrazide and the isothiocyanate in a solvent such as methanol (B129727) at room temperature for several hours. luxembourg-bio.com In some cases, the reaction may be carried out under solvent-free conditions. The resulting thiosemicarbazide derivative often precipitates from the reaction mixture and can be collected by filtration and purified.

| Reactants | Reagents | Product Class |

| This compound, Isothiocyanate | Methanol | Thiosemicarbazide derivatives |

Construction of 1,3,4-Oxadiazole Scaffolds

This compound is a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Several synthetic routes can be employed for this transformation.

One common method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This can be achieved by reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

Another approach involves the reaction of the hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov A related study describes the synthesis of (3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives. researchgate.net

Furthermore, thiosemicarbazide derivatives, synthesized from this compound as described in the previous section, can undergo oxidative cyclization to form 2-amino-1,3,4-oxadiazoles. Reagents such as tosyl chloride can mediate this cyclization. nih.gov

| Reactants | Reagents | Product Class |

| This compound, Carboxylic acid | Phosphorus oxychloride | 2,5-Disubstituted-1,3,4-oxadiazoles |

| This compound, Carbon disulfide | Basic alcohol, Acid | 5-Substituted-1,3,4-oxadiazole-2-thiols |

| 2-(3,4-Dichlorophenoxy)thiosemicarbazide | Tosyl chloride | 2-Amino-1,3,4-oxadiazoles |

Generation of Other Nitrogen-Containing Heterocycles (e.g., Triazoles, Quinazolinones, Thiazolidinones)

This compound is a valuable precursor for synthesizing various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through multi-step reaction pathways. A common method involves the initial conversion of the acetohydrazide into a thiosemicarbazide intermediate by reacting it with an isothiocyanate. This intermediate is then subjected to cyclization under basic conditions to yield the substituted triazole ring. Alternatively, reaction with carbon disulfide in an alkaline medium, followed by treatment with hydrazine hydrate, can lead to the formation of 4-amino-3-mercapto-1,2,4-triazole derivatives. uobaghdad.edu.iqresearchgate.net These triazoles can be further modified to create fused heterocyclic systems, such as triazolothiadiazines. nih.gov

Quinazolinones: Quinazolinone derivatives can be synthesized by utilizing this compound as a key reactant. nih.gov A prevalent synthetic route involves the reaction of the hydrazide with a 2-acylaminobenzoic acid derivative, often an N-acylanthranilic acid, which first cyclizes to a benzoxazinone (B8607429) intermediate. nih.gov The subsequent reaction of the benzoxazinone with the hydrazide leads to the formation of a 2,3-disubstituted quinazolin-4(3H)-one, where the 3-position is substituted with the 2-(3,4-dichlorophenoxy)acetamido group. nih.gov

Thiazolidinones: The synthesis of 4-thiazolidinone (B1220212) derivatives incorporating the 2-(3,4-dichlorophenoxy)acetyl moiety is a well-established transformation. nih.gov The typical procedure is a two-step process. First, this compound is condensed with various aromatic or heteroaromatic aldehydes. This reaction, usually catalyzed by a few drops of glacial acetic acid in a solvent like ethanol, yields the corresponding Schiff bases (N'-arylidene-2-(3,4-dichlorophenoxy)acetohydrazides). nih.gov In the second step, these Schiff base intermediates undergo cyclocondensation with thioglycolic acid (mercaptoacetic acid). This reaction often requires a catalyst, such as anhydrous zinc chloride, and heating under reflux to afford the final 2-aryl-3-(2-(3,4-dichlorophenoxy)acetamido)thiazolidin-4-ones. nih.govsysrevpharm.org

| Heterocycle | Key Reactants | Typical Reaction Conditions | Resulting Structure |

|---|---|---|---|

| 1,2,4-Triazoles | 1. Phenyl isothiocyanate 2. Sodium Hydroxide (B78521) | 1. Reflux in ethanol 2. Aqueous NaOH, reflux | 5-(2-(3,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| Quinazolinones | 2-(Butyrylamino)benzoic acid, Acetic Anhydride | Reflux in a suitable solvent (e.g., pyridine) | 3-(2-(3,4-Dichlorophenoxy)acetamido)-2-propylquinazolin-4(3H)-one |

| Thiazolidinones | 1. Aromatic aldehyde (e.g., Benzaldehyde) 2. Thioglycolic acid | 1. Ethanol, cat. acetic acid, reflux 2. DMF, cat. ZnCl₂, reflux | 3-(2-(3,4-Dichlorophenoxy)acetamido)-2-phenylthiazolidin-4-one |

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and optimizing synthetic protocols.

The formation of thiazolidinones from this compound provides a clear example of a sequential condensation and cyclization mechanism. nih.gov

Schiff Base Formation: The synthesis initiates with the nucleophilic addition of the terminal amine group (-NH₂) of the acetohydrazide to the electrophilic carbonyl carbon of an aldehyde. This is followed by a dehydration step, typically under acidic catalysis, to form the N'-arylidene-2-(3,4-dichlorophenoxy)acetohydrazide intermediate, which contains a characteristic carbon-nitrogen double bond (imine). chemmethod.com

Cyclocondensation: The subsequent reaction with thioglycolic acid involves two key steps. First, the thiol group (-SH) of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the Schiff base. This is followed by an intramolecular nucleophilic attack by the secondary nitrogen of the hydrazide moiety on the carbonyl carbon of the thioglycolic acid. A final dehydration step results in the closure of the five-membered thiazolidinone ring. nih.govresearchgate.net

Computational methods, such as density functional theory (DFT), have been employed to investigate the hydrolysis reaction mechanisms of related compounds like 2,4-dichlorophenoxyacetic acid. researchgate.net Such studies help in understanding the reactivity of the molecule, including the stability of intermediates and the energy barriers associated with bond cleavage and formation, providing insights that can be extrapolated to the derivatization reactions of its acetohydrazide. researchgate.net

Optimization and Green Chemistry Approaches in Synthetic Procedures

Efforts to optimize synthetic procedures for derivatives of this compound focus on improving reaction yields, minimizing reaction times, and reducing environmental impact through green chemistry principles. unibo.it

Optimization: Traditional synthetic methods often rely on conventional heating under reflux for extended periods. Optimization can involve screening different solvents, catalysts, and reaction temperatures to enhance efficiency. For instance, in the synthesis of thiazolidinones, the choice of catalyst (e.g., a Lewis acid like ZnCl₂) and solvent (e.g., polar aprotic solvents like DMF) can significantly influence the rate and yield of the cyclocondensation step. nih.gov

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the adoption of environmentally benign practices. For the synthesis of heterocyclic derivatives from this compound, several green approaches can be applied.

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as efficient energy sources that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating. researchgate.net

Green Solvents: Replacing hazardous organic solvents like DMF or benzene (B151609) with greener alternatives is a key goal. Water, ethanol, or polyethylene (B3416737) glycol (PEG) are often explored as reaction media. frontiersin.org For example, the synthesis of quinazolinones has been successfully demonstrated in an aqueous medium using a graphene oxide nanosheet catalyst, which can be recovered and reused. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where the reactants are mixed and heated, represents an ideal green chemistry scenario as it eliminates solvent waste entirely. frontiersin.org

| Transformation | Conventional Method | Green Alternative | Advantage of Green Method |

|---|---|---|---|

| Thiazolidinone Synthesis | Reflux in DMF for 6-8 hours. nih.gov | Microwave irradiation in ethanol for 5-10 minutes. | Reduced reaction time, lower energy consumption, potentially cleaner reaction profile. |

| Quinazolinone Synthesis | Reflux in organic solvents (e.g., pyridine). nih.gov | Reaction in aqueous medium with a recyclable catalyst (e.g., Graphene Oxide). rsc.org | Elimination of volatile organic solvents, catalyst reusability, improved safety. |

| Triazole Synthesis | Reflux in ethanol for several hours. | Solvent-free reaction under heating or ultrasound irradiation. frontiersin.org | Eliminates solvent waste, simplifies work-up, potentially higher atom economy. |

Advanced Spectroscopic and Structural Characterization of 2 3,4 Dichlorophenoxy Acetohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H-NMR spectrum of phenoxyacetohydrazide derivatives, specific chemical shifts (δ) and coupling patterns are indicative of the different proton environments. For instance, the protons of the dichlorophenyl ring typically appear in the aromatic region (around 7.0-7.6 ppm). The specific substitution pattern (3,4-dichloro) dictates the multiplicity of these signals—often appearing as a doublet, a doublet of doublets, and another doublet. The methylene (B1212753) (-OCH₂-) protons adjacent to the aromatic ring are observed as a characteristic singlet further upfield, while the amide (-NH) and amine (-NH₂) protons of the hydrazide moiety appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C-NMR spectrum provides information on the carbon skeleton. Aromatic carbons resonate in the downfield region (typically 115-160 ppm), with carbons bonded to the electronegative oxygen and chlorine atoms showing distinct chemical shifts. The carbonyl carbon (C=O) of the hydrazide group is readily identifiable by its characteristic signal in the highly deshielded region (around 165-170 ppm), while the methylene carbon (-OCH₂-) appears further upfield.

For derivatives of 2-(3,4-Dichlorophenoxy)acetohydrazide, such as Schiff bases or N-substituted analogues, additional signals and correlations in both ¹H and ¹³C-NMR spectra confirm the structural modifications. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Phenoxyacetohydrazide Derivative (Note: This is a generalized representation. Actual chemical shifts for this compound may vary.)

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Aromatic CH | 7.0 - 7.6 (m) | 115 - 135 |

| Aromatic C-Cl | - | 125 - 130 |

| Aromatic C-O | - | 155 - 158 |

| -OCH₂- | ~4.8 (s) | ~67 |

| -C=O | - | ~167 |

| -NH | ~8.9 (br s) | - |

| -NH₂ | ~4.4 (br s) | - |

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF-MS, FAB Spectrometry)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing polar molecules like hydrazides.

In a typical ESI-MS experiment performed in positive ion mode, this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks appearing in an approximate ratio of 9:6:1, confirming the presence of the dichlorinated moiety. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the cleavage of the amide bond, the N-N bond, and the ether linkage, leading to specific fragment ions corresponding to the dichlorophenoxy group and the acetohydrazide side chain.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Moiety |

| [M+H]⁺ | Protonated Molecule | C₈H₉Cl₂N₂O₂⁺ |

| [M+H-NH₃]⁺ | Loss of Ammonia | C₈H₆Cl₂NO₂⁺ |

| [C₆H₃Cl₂O]⁺ | Dichlorophenoxy cation | Dichlorophenoxy |

| [C₂H₄NO]⁺ | Acetyl cation | Acetyl |

X-ray Crystallography for Three-Dimensional Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

For a related compound, 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, crystallographic analysis has shown that the molecule can be generated by a crystallographic center of symmetry. researchgate.netiucr.org In the crystal lattice of such hydrazide derivatives, intermolecular hydrogen bonding plays a crucial role in stabilizing the packing arrangement. researchgate.netiucr.org Typically, the N-H protons of the hydrazide group act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as an acceptor. researchgate.netnih.gov These interactions often lead to the formation of extended networks, such as chains or sheets. researchgate.netnih.gov

Table 3: Typical Crystallographic and Hydrogen Bond Data for a Dichlorophenoxy Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bond (D-H···A) | N-H···O |

| D···A Distance (Å) | ~2.8 Å |

| D-H···A Angle (°) | ~165° |

| Other Interactions | Cl···N contacts, π-π stacking |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear as distinct bands in the 3200-3400 cm⁻¹ region. A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration. The C-O-C stretching of the ether linkage would be observed in the 1200-1250 cm⁻¹ region, and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the dichlorophenyl aromatic ring. For the related 2,4-Dichlorophenoxyacetic acid, absorption bands have been noted around 229 nm and 283 nm. researchgate.net The position and intensity of these bands are influenced by the substitution on the aromatic ring and can be affected by the solvent polarity.

Table 4: Characteristic IR and UV-Vis Absorption Data for Phenoxyacetohydrazide Structures

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3200 - 3400 | N-H stretching (amide/amine) |

| IR | ~3050 | Aromatic C-H stretching |

| IR | ~2950 | Aliphatic C-H stretching |

| IR | 1650 - 1680 | C=O stretching (Amide I) |

| IR | 1200 - 1250 | C-O-C stretching (ether) |

| UV-Vis | ~230 nm, ~285 nm | π → π* transitions (aromatic ring) |

Computational Chemistry and Molecular Modeling Investigations of 2 3,4 Dichlorophenoxy Acetohydrazide and Analogues

Quantum Chemical Calculations: Electronic Properties and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. epstem.net These calculations can determine optimized molecular geometry, electronic structure, and reactivity descriptors, which are crucial for predicting the behavior of a compound. epstem.netmdpi.com

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

For analogues of 2-(3,4-Dichlorophenoxy)acetohydrazide, DFT calculations using methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to compute these properties. epstem.net Such studies yield values for HOMO and LUMO energies, which in turn are used to calculate global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Table 1: Example of Calculated Quantum Chemical Parameters for a Schiff Base Analogue

| Parameter | Definition | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by compound |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by compound |

| Energy Gap (ΔE) | ELUMO - EHOMO | Varies by compound |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Varies by compound |

| Chemical Softness (S) | 1 / (2η) | Varies by compound |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Varies by compound |

| Dipole Moment | Measure of net molecular polarity | Varies by compound |

Note: Specific values are highly dependent on the exact molecular structure being modeled.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. biomedpharmajournal.org This method helps in understanding the binding mode and affinity of the ligand, providing insights into the molecular basis of its biological activity. nih.gov

Cyclooxygenase-2 (COX-2): Derivatives of 2,4-dichlorophenoxyacetic acid, which are close analogues, have been identified as promising anti-inflammatory agents due to their ability to selectively inhibit the COX-2 enzyme. mdpi.com Molecular docking studies have shown that these compounds can effectively interact with the active site of COX-2. mdpi.com The binding energy of the ligand-enzyme complex, often calculated in kcal/mol, indicates the strength of the interaction. For instance, thiourea (B124793) derivatives incorporating a 2,4-dichlorophenoxy moiety have shown binding energy values with COX-2 ranging from -8.9 to -10.4 kcal/mol, suggesting a strong and stable interaction. mdpi.com These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the enzyme's active site. isfcppharmaspire.com

Alpha-amylase and Alpha-glucosidase: Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. chemmethod.comnih.gov Hydrazide-hydrazone derivatives have been investigated as potential inhibitors of these enzymes. nih.gov Molecular docking simulations are employed to elucidate how these compounds bind to the active sites of α-glucosidase and α-amylase. researchgate.netnih.gov Studies on potent inhibitors reveal crucial interactions with catalytic residues, such as Asp and Glu, within the enzyme's binding pocket. researchgate.net For example, novel Schiff base derivatives of 3,4-dihydroxyphenylacetic acid demonstrated outstanding α-glucosidase inhibition, with some compounds showing IC50 values as low as 12.84 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 873.34 µM). nih.gov Docking studies confirmed that these active compounds form strong hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net

Table 2: Representative Molecular Docking Results for Analogues against Target Enzymes

| Compound Class | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Dichlorophenoxy Thioureas | Cyclooxygenase-2 (COX-2) | -8.9 to -10.4 mdpi.com | Not specified |

| Hydrazide-hydrazones | α-Glucosidase | Varies | ASN, GLU, ASP bbrc.in |

The interaction of small molecules with nucleic acids is a significant area of research, particularly in the development of anticancer and antimicrobial agents. 2,4-Dichlorophenoxyacetic acid (2,4-D), a structural precursor to the title compound, has been shown to interact with double-stranded DNA. nih.gov While the precise mode of binding can vary, potential interactions include electrostatic binding to the phosphate (B84403) backbone, groove binding, and intercalation between base pairs. nih.govnih.gov

DNA intercalators are small molecules that insert themselves between adjacent base pairs of the DNA double helix. nih.gov This mode of binding can lead to structural perturbations of the DNA, potentially interfering with processes like DNA replication and transcription. nih.govnih.gov Computational docking simulations can be used to model the insertion of this compound analogues into a DNA helix. These simulations can predict the binding energy and identify the specific interactions, such as hydrogen bonds and π-π stacking with the DNA bases, that stabilize the complex. Studies on structurally related aroylhydrazides have demonstrated their ability to interact with DNA, with docking models showing the formation of polar contacts with the base pairs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional properties of the molecules. nih.gov

For N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety, CoMFA has been successfully applied to investigate the structure-activity relationship for their herbicidal activities. nih.govresearchgate.net In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov These field values are then used as independent variables in a partial least squares (PLS) analysis to build a predictive model of biological activity. researchgate.net

The resulting CoMFA models are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to enhance or diminish activity. nih.gov For example, a CoMFA model might show that bulky, electropositive substituents in a particular region increase activity, guiding the synthesis of new, more potent analogues. nih.govresearchgate.net

Molecular Dynamics Simulations in Exploring Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the stability and conformational changes of the complex over time. nih.govresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the ligand and the persistence of key interactions. nih.gov

Following a docking study, the most promising ligand-receptor complex is often subjected to MD simulations. peerj.comnih.gov These simulations, typically run for nanoseconds, assess the stability of the binding pose predicted by docking. nih.gov The analysis of the simulation trajectory can reveal whether the ligand remains stably bound in the active site and whether the initial hydrogen bonds and hydrophobic interactions are maintained. peerj.com Root Mean Square Deviation (RMSD) plots are commonly used to evaluate the structural stability of the complex throughout the simulation. A stable complex will typically show a low and converging RMSD value. peerj.com These simulations are crucial for validating docking results and providing a more realistic understanding of the binding event in a physiological environment. researchgate.net

Structure Activity Relationship Sar and Rational Design of 2 3,4 Dichlorophenoxy Acetohydrazide Derivatives

Delineation of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the 2-(3,4-Dichlorophenoxy)acetohydrazide scaffold, several key pharmacophoric features can be delineated based on its structural components and findings from related molecules. d-nb.inforesearchgate.net

The core pharmacophoric elements are generally considered to be:

The 3,4-Dichlorophenoxy Moiety: This group is a critical feature, with the chlorine atoms at the 3 and 4 positions of the phenyl ring playing a significant role in the molecule's interaction with its biological target. The lipophilic nature and the specific electronic properties conferred by the dichloro substitution are thought to be essential for binding affinity.

The Ether Linkage (-O-): This flexible linker connects the dichlorophenyl ring to the acetohydrazide portion of the molecule, allowing for optimal positioning of the aromatic ring within the target's binding site.

The Acetohydrazide Group (-CH2-C(=O)NHNH2): This part of the molecule provides key hydrogen bond donor and acceptor sites, which are crucial for forming stable interactions with amino acid residues in the active site of a target protein. The carbonyl oxygen and the hydrazide nitrogens are particularly important in this regard.

Pharmacophore models can be generated using computational tools based on the structures of known active ligands or the three-dimensional structure of the biological target. d-nb.info These models serve as valuable guides for virtual screening and the design of new compounds with a higher probability of biological activity. d-nb.info

Table 1: Key Pharmacophoric Features of this compound

| Feature | Description | Potential Interactions |

| Aromatic Ring (3,4-Dichlorophenyl) | Provides a hydrophobic surface and specific electronic character. | Hydrophobic interactions, π-π stacking. |

| Chlorine Substituents | Electron-withdrawing groups that influence the electronic properties of the phenyl ring and contribute to lipophilicity. | Halogen bonding, van der Waals interactions. |

| Ether Oxygen | Acts as a hydrogen bond acceptor and provides conformational flexibility. | Hydrogen bonding. |

| Carbonyl Group | A key hydrogen bond acceptor. | Hydrogen bonding. |

| Hydrazide Moiety (-NHNH2) | Contains hydrogen bond donors and acceptors. | Hydrogen bonding. |

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modification of the substituents on the this compound scaffold is a cornerstone of SAR studies, aiming to enhance biological potency and selectivity. researchgate.net The impact of these modifications can be profound, altering the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity.

Modifications on the Phenyl Ring:

Altering the substitution pattern on the dichlorophenyl ring can significantly affect activity. For instance, changing the position or number of chlorine atoms, or replacing them with other halogens (e.g., fluorine, bromine) or different electron-withdrawing or electron-donating groups, can modulate the electronic landscape of the aromatic ring and its interaction with the target. Studies on related arylpropionic acid derivatives have shown that even slight modifications in the substituent on the aromatic ring can lead to improvements in activity. researchgate.net

Modifications of the Hydrazide Moiety:

Table 2: Hypothetical Impact of Substituent Modifications

| Modification Site | Substituent Type | Potential Impact on Activity | Rationale |

| Phenyl Ring | Introduction of a third chlorine atom | Increase or decrease | May enhance hydrophobic interactions but could also introduce steric hindrance. |

| Phenyl Ring | Replacement of chlorine with fluorine | Variable | Fluorine can alter electronic properties and may form specific interactions. |

| Hydrazide Terminus | Addition of a small alkyl group | Potential decrease | May disrupt hydrogen bonding capabilities of the terminal amine. |

| Hydrazide Terminus | Formation of a hydrazone with an aromatic aldehyde | Potential increase | Can introduce new binding interactions (e.g., π-π stacking) and alter solubility. |

Strategies for Lead Compound Optimization and Analogue Design

Lead optimization is the iterative process of modifying a biologically active compound to improve its pharmacodynamic and pharmacokinetic properties. biobide.com For this compound, several strategies can be employed for its optimization into a more effective drug candidate.

Structure-Based Drug Design (SBDD):

If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool for lead optimization. Molecular docking studies can predict the binding mode of this compound within the active site, revealing key interactions. researchgate.net This information can then be used to design analogues with modifications that enhance these interactions. For example, if a specific pocket in the active site is identified, substituents can be added to the lead compound to occupy that pocket and form additional favorable interactions.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity using statistical methods. wildlife-biodiversity.com By developing a QSAR model for a series of this compound analogues, it is possible to predict the activity of newly designed compounds before their synthesis. nih.gov This approach helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Analogue Design Strategies:

Isosteric and Bioisosteric Replacement: This involves replacing a functional group in the lead compound with another group that has similar steric and electronic properties (isosteres) or that produces a similar biological response (bioisosteres). For example, the ether linkage could potentially be replaced with a thioether or an amide group to explore changes in stability and activity.

Scaffold Hopping: This strategy involves replacing the core scaffold of the lead compound with a structurally different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Fragmentation and Recombination: This involves breaking down the lead compound into its constituent fragments and then recombining them in different ways or with fragments from other active molecules to generate new analogues.

De Novo Design Principles for Novel Scaffolds Incorporating the Dichlorophenoxy Moiety

De novo design involves the computational creation of novel molecules with desired properties, often starting from a fragment or a set of pharmacophoric constraints. nih.govnih.govtue.nl The 3,4-dichlorophenoxy moiety can serve as a valuable starting point for the de novo design of new bioactive scaffolds.

Principles for De Novo Design:

Pharmacophore-Guided Design: A pharmacophore model derived from this compound or other active compounds can be used as a template to build new molecules. Computational algorithms can search virtual chemical space for novel scaffolds that can accommodate the key pharmacophoric features in the correct spatial arrangement. d-nb.info

Fragment-Based Growth: The 3,4-dichlorophenoxy group can be used as a starting fragment, and computational methods can be employed to "grow" a molecule by adding small chemical fragments in a stepwise manner, optimizing the binding affinity at each step.

Scaffold-Based Design: Novel scaffolds can be designed to hold the dichlorophenoxy moiety in a specific orientation relative to other functional groups. The design of these scaffolds should consider synthetic feasibility and desirable physicochemical properties. mdpi.com The goal is to create a rigid or semi-rigid framework that pre-organizes the key interacting groups for optimal binding with the target.

Computational approaches, including artificial intelligence and machine learning, are increasingly being used to accelerate the de novo design process, allowing for the exploration of vast chemical spaces and the generation of innovative molecular architectures. nih.gov

Coordination Chemistry of 2 3,4 Dichlorophenoxy Acetohydrazide and Its Analogues

Synthesis and Characterization of Metal Complexes and Chelates

The synthesis of metal complexes with 2-(3,4-Dichlorophenoxy)acetohydrazide and related ligands is typically achieved through the direct reaction of the hydrazide ligand with a metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction mixture is usually refluxed for several hours to ensure completion. researchgate.netjocpr.commtct.ac.in The resulting solid complexes can then be isolated by filtration, washed, and dried. researchgate.net

A variety of transition metal ions, including but not limited to Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), have been used to form stable chelates with acetohydrazide-based ligands. nih.govnih.gov The general synthetic route involves dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, sulfates, or acetates) in a solvent and heating the mixture. researchgate.netresearchgate.net

Characterization of these newly synthesized complexes is carried out using a combination of analytical and spectroscopic techniques:

Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complexes and to confirm the metal-to-ligand stoichiometry, which is often found to be 1:1 or 1:2. nih.gov

Molar Conductance Measurements: These measurements, typically performed in solvents like DMSO or DMF, help to determine whether the complexes are electrolytic or non-electrolytic in nature. Low conductivity values suggest that the anions are coordinated to the metal ion, indicating a non-electrolytic nature. nih.govekb.eg

Magnetic Susceptibility Measurements: This method is crucial for determining the magnetic moment of the complexes, which provides insights into the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar) and the spin state of the metal ion. researchgate.netjocpr.com

Thermal Analysis (TGA/DTA): Thermogravimetric analysis helps in understanding the thermal stability of the complexes and can confirm the presence of coordinated or lattice water molecules. nih.govnih.gov

Table 1: Synthesis and Physical Characteristics of Representative Acetohydrazide Metal Complexes

| Complex | Metal Salt | Ligand | M:L Ratio | Color | Geometry (from Magnetic Moment) |

|---|---|---|---|---|---|

| [Cu(apash)Cl] | CuCl₂·2H₂O | Acetone p-amino acetophenone (B1666503) salicyloyl hydrazone | 1:1 | Green | Square Planar |

| [Co(apash)Cl] | CoCl₂·6H₂O | Acetone p-amino acetophenone salicyloyl hydrazone | 1:1 | Dark Green | Square Planar |

| [Ni(Hapash)(H₂O)SO₄] | NiSO₄·6H₂O | Acetone p-amino acetophenone salicyloyl hydrazone | 1:1 | Green | Octahedral |

| [NiCl₂L(2-PrOH)]n | NiCl₂·6H₂O | 2-(4-bromophenoxy)acetohydrazide (B95197) | 1:1 | Green | Distorted Octahedron |

Data sourced from multiple studies on analogous hydrazone complexes. nih.govmdpi.com

Ligand Binding Modes and Coordination Geometries

Hydrazide ligands like this compound are versatile and can exhibit different binding modes. They possess multiple donor sites, primarily the carbonyl oxygen atom and the nitrogen atoms of the hydrazide moiety (-CONHNH₂). Depending on the reaction conditions and the nature of the metal ion, these ligands can act as neutral or deprotonated species.

The most common binding mode for acetohydrazide derivatives is as a bidentate ligand . In this mode, the ligand coordinates to the metal ion through the carbonyl oxygen and the terminal nitrogen atom of the -NH₂ group, forming a stable five-membered chelate ring. mdpi.comderpharmachemica.com This coordination can happen with the ligand in its neutral keto form or, upon deprotonation, in its enol form.

The coordination of these ligands to metal centers results in various geometries, which are typically elucidated from magnetic susceptibility data and electronic spectra: nih.gov

Octahedral Geometry: This is a common geometry, especially for complexes where the metal ion has a coordination number of six. This can be achieved with two tridentate ligands or three bidentate ligands, or a combination of bidentate ligands and other monodentate ligands like water or anions. researchgate.netjocpr.comnih.gov For instance, a polymeric structure of a Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide revealed a six-coordinated metal center in a distorted octahedron. mdpi.com

Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and Pd(II), as well as for some Cu(II) complexes. nih.govnih.gov

Tetrahedral Geometry: This four-coordinate geometry is commonly found in complexes of Co(II) and Zn(II). nih.govderpharmachemica.com

In some cases, hydrazone derivatives can act as tridentate or even higher polydentate ligands, particularly when the core structure is modified to include additional donor groups. nih.govkoreascience.krekb.eg

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion and for probing the nature of the metal-ligand bond.

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of coordination. The spectrum of the free ligand typically shows characteristic bands for ν(N-H), ν(C=O), and ν(N-N). Upon complexation, significant shifts in these bands are observed:

The ν(C=O) band (around 1660 cm⁻¹) often shifts to a lower frequency (wavenumber) in the complexes, indicating the coordination of the carbonyl oxygen to the metal ion. researchgate.net

The ν(N-H) bands of the -NH₂ group also shift, confirming the involvement of the terminal nitrogen atom in chelation. nih.gov

The appearance of new bands at lower frequencies can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the metal complexes provide valuable information about the coordination geometry. The spectra typically show bands corresponding to d-d electronic transitions of the metal ion and charge transfer transitions.

The position and number of the d-d transition bands are characteristic of the geometry of the complex. For example, octahedral Ni(II) complexes usually exhibit two or three spin-allowed transitions. nih.gov

These spectra, in conjunction with magnetic moment data, are powerful tools for assigning the geometry of the complexes, such as octahedral, square planar, or tetrahedral. nih.govnih.gov

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While not always applicable for paramagnetic complexes, ¹H NMR spectra of diamagnetic complexes (like those of Zn(II)) can confirm the structure of the ligand and show shifts in proton signals upon coordination. The disappearance of the labile N-H proton signal upon deprotonation and coordination is a key indicator. researchgate.netnih.gov

Exploration of Enhanced Biological Activities in Coordination Compounds

A significant driving force behind the study of metal complexes of hydrazide derivatives is their potential for enhanced biological activity compared to the free ligands. nih.gov Chelation can increase the lipophilic nature of the ligand, facilitating its transport across cell membranes and potentially increasing its efficacy. nih.gov

Numerous studies on analogues of this compound have demonstrated that their metal complexes possess significant antimicrobial and antifungal properties. researchgate.netkoreascience.krsemanticscholar.org The activity of these complexes is often tested against a range of Gram-positive and Gram-negative bacteria and various fungal strains.

Key findings from these studies include:

Enhanced Potency: In many instances, the metal complexes show significantly higher antimicrobial activity than the parent hydrazide ligand. researchgate.netnih.govsemanticscholar.org

Metal Ion Dependence: The degree of biological activity can depend on the specific metal ion coordinated to the ligand. For example, in some studies, copper(II) complexes have been found to be particularly potent. koreascience.krresearchgate.net

Mechanism of Action: While the exact mechanism is not fully understood, it is often proposed that the metal complex can interfere with cellular processes by binding to essential biomolecules or disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Representative Acetohydrazide Ligands and Their Complexes

| Compound | Test Organism | Activity/Inhibition Zone (mm) |

|---|---|---|

| 2-(4-oxo-3-phenyl-3,4-dihydro quinazoline-2-yl) acetohydrazide (Ligand) | Staphylococcus aureus | 14 |

| Co(II) Complex of above ligand | Staphylococcus aureus | 18 |

| Ni(II) Complex of above ligand | Staphylococcus aureus | 16 |

| Cu(II) Complex of above ligand | Staphylococcus aureus | 20 |

| 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide (Ligand) | Escherichia coli | 11 |

| Cu(II) Complex of above ligand | Escherichia coli | 20 |

Data represents findings from studies on analogous hydrazide complexes and illustrates the general trend of enhanced activity upon complexation. semanticscholar.orgresearchgate.net

Advanced Analytical Methodologies for Research on 2 3,4 Dichlorophenoxy Acetohydrazide

Chromatographic-Mass Spectrometric Techniques for Quantitative Analysis and Metabolite Profiling (e.g., LC/MS/MS, GC/MS)

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the quantitative analysis and metabolite profiling of 2-(3,4-Dichlorophenoxy)acetohydrazide. These methods offer high sensitivity and selectivity, allowing for the detection and identification of the parent compound and its metabolites in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) has become a primary technique for the analysis of phenoxyacetic acid derivatives and related compounds due to its applicability to a wide range of polar and thermally labile molecules. In a typical LC/MS/MS method, the sample is first subjected to chromatographic separation on a reversed-phase column. The separated analytes are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For the analysis of compounds structurally similar to this compound, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), LC/MS/MS methods have been extensively developed. These methods often involve a simple sample preparation step, such as dilution and filtration, followed by direct injection into the LC/MS/MS system. The use of electrospray ionization (ESI) in negative mode is common for phenoxyacetic acids, and this can be adapted for the analysis of the hydrazide derivative.

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance. This typically involves converting the analyte into a more volatile ester or silyl (B83357) derivative. Following derivatization, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass-to-charge ratio information for identification and quantification.

Metabolite Profiling using these techniques is crucial for understanding the biotransformation of this compound. LC/MS/MS is particularly well-suited for identifying and quantifying metabolites in biological matrices. Untargeted metabolomics approaches can be employed to screen for a wide range of potential metabolites, while targeted methods can be used for the precise quantification of known transformation products. The identification of metabolites often involves comparing retention times and mass spectra with those of authentic standards or using high-resolution mass spectrometry to determine elemental compositions.

Table 1: Comparison of LC/MS/MS and GC/MS for the Analysis of this compound

| Feature | LC/MS/MS | GC/MS |

|---|---|---|

| Analyte Polarity | Suitable for polar and non-polar compounds | Best for volatile and non-polar compounds |

| Thermal Stability | Suitable for thermally labile compounds | Requires thermally stable compounds |

| Derivatization | Often not required | Frequently necessary for polar compounds |

| Sample Throughput | Generally high | Can be lower due to derivatization steps |

| Ionization Technique | ESI, APCI | EI, CI |

| Selectivity | High, especially with MRM | High, based on fragmentation patterns |

| Sensitivity | Very high | High |

Spectrophotometric and Spectroscopic Assays for Interaction Studies (e.g., UV-Vis Spectroscopy for DNA Binding, Conductometric Methods)

Spectrophotometric and spectroscopic techniques are valuable for investigating the interactions of this compound with biological macromolecules and for studying its solution behavior.

UV-Vis Spectroscopy for DNA Binding Studies is a widely used method to investigate the interaction between small molecules and DNA. mdpi.comut.ac.ir This technique relies on monitoring the changes in the absorption spectrum of the compound or the DNA upon binding. Intercalation, groove binding, and electrostatic interactions are the primary modes of binding, each causing distinct spectral changes. mdpi.com For instance, intercalation often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance (λmax). mdpi.com By titrating a solution of this compound with increasing concentrations of DNA and observing the spectral changes, the binding mode, binding constant (Kb), and stoichiometry of the interaction can be determined. mdpi.com

Conductometric Methods can be employed to study the association and dissociation of this compound in solution. These methods measure the electrical conductivity of a solution, which is dependent on the concentration and mobility of ions. By titrating a solution of the compound with a titrant that can react with it (e.g., an acid or a base), changes in conductivity can be monitored to determine the endpoint of the reaction. This information can be used to calculate properties such as the pKa of the compound. For carboxylic acid derivatives and hydrochlorides, conductometric titrations with bases like sodium hydroxide (B78521) or silver nitrate (B79036) have been successfully applied. researchgate.net

Table 2: Spectroscopic and Conductometric Methods for Interaction Studies

| Technique | Principle | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a sample. | DNA binding mode, binding constant, stoichiometry of interaction. |

| Conductometric Methods | Measures the electrical conductivity of a solution. | Association/dissociation constants, pKa values. |

Electrochemical Methods in Redox Behavior and Reactivity Assessment

Electrochemical methods provide valuable insights into the redox properties and reactivity of this compound. These techniques are sensitive to the electronic structure of the molecule and can be used to study its oxidation and reduction behavior.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox activity of a compound. In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, the stability of the redox products, and the kinetics of the electron transfer reactions. For compounds containing hydrazide or dichlorophenoxy moieties, CV can reveal the potentials at which these groups undergo oxidation or reduction. The electrochemical behavior of 2,4-D has been studied, indicating that the phenoxyacetic acid group can be electroactive. researchgate.net Similarly, hydrazine (B178648) and its derivatives are known to be electrochemically active. researchgate.netresearchgate.netelectrochemsci.org

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques that can be used for the quantitative analysis of electroactive species. These methods apply a series of potential pulses to the working electrode, which enhances the faradaic current relative to the capacitive current, resulting in lower detection limits compared to CV. By converting an electroinactive compound like 2,4-D into an electroactive nitrated form, its determination using these techniques becomes possible. scielo.org.za A similar approach could be developed for this compound.

The interaction of this compound with biological targets, such as DNA, can also be investigated using electrochemical methods. nih.govresearchgate.nettubitak.gov.tr By immobilizing DNA on an electrode surface, the changes in the electrochemical signals of DNA bases (e.g., guanine) upon interaction with the compound can be monitored. nih.govresearchgate.nettubitak.gov.tr This approach can provide information on the binding mechanism and the extent of interaction. nih.govresearchgate.nettubitak.gov.tr

Table 3: Electrochemical Methods for Redox Behavior and Reactivity Assessment

| Technique | Principle | Application to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Determination of oxidation and reduction potentials, study of electron transfer kinetics. |

| Differential Pulse Voltammetry (DPV) | A series of regular voltage pulses is superimposed on the linear potential sweep. The current is measured immediately before each potential change. | Quantitative analysis with high sensitivity. |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform. | Fast and sensitive quantitative analysis. |

| Electrochemical Biosensing | Measures the change in an electrical signal upon interaction of an analyte with a biological recognition element. | Study of interactions with macromolecules like DNA. |

Future Directions and Emerging Research Applications of 2 3,4 Dichlorophenoxy Acetohydrazide Chemistry

Discovery of Novel Biological Targets and Therapeutic Applications

The inherent chemical functionalities of the 2-(3,4-Dichlorophenoxy)acetohydrazide moiety—comprising a dichlorinated aromatic ring, an ether linkage, and a reactive acetohydrazide group—make it a promising scaffold for developing novel therapeutic agents. The hydrazide-hydrazone backbone is a well-established pharmacophore known for a wide spectrum of biological activities. researchgate.net Future research is poised to expand beyond established applications to uncover new biological targets and therapeutic uses.

Derivatives of the broader hydrazide class have demonstrated significant potential in various therapeutic areas, including:

Anticancer Agents: Hydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.com For instance, certain acylhydrazones have shown antiproliferative activity on colon and esophageal carcinoma cells by inducing apoptosis and cell cycle arrest. mdpi.comresearchgate.net Future studies could focus on synthesizing and screening a library of this compound derivatives to identify lead compounds for targeted anti-cancer therapies. mdpi.com

Antimicrobial and Antiviral Activity: The hydrazide functional group is a key component in several clinically used drugs, including the antitubercular agent isoniazid. researchgate.net Research into novel hydrazide-based compounds continues to yield candidates with potent antimicrobial properties against multi-drug resistant strains. researchgate.net The exploration of this compound derivatives could lead to the discovery of new agents to combat bacterial and fungal infections.

Enzyme Inhibition: Recent studies have identified hydrazone derivatives as effective inhibitors of enzymes like phosphodiesterase (PDE), which has therapeutic implications for various conditions. nih.gov Similarly, related phenoxyquinoline structures have been investigated as potential α-amylase inhibitors for managing diabetes. nih.gov This suggests a promising research direction for screening this compound analogs against a panel of clinically relevant enzymes to uncover novel therapeutic mechanisms.

The future in this domain involves moving from broad-spectrum screening to rational drug design, targeting specific enzymes, receptors, or signaling pathways implicated in disease.

Advancement in Synthetic Efficiency and Scalability

The practical application of any novel compound is contingent upon the ability to synthesize it efficiently and on a large scale. Traditional synthesis of hydrazide derivatives often involves solution-based refluxing, which can require long reaction times and significant solvent use. researchgate.net Emerging research focuses on greener and more efficient synthetic methodologies.

Future advancements in the synthesis of this compound and its derivatives are likely to incorporate:

Green Chemistry Principles: The use of organocatalysts like L-proline has been shown to facilitate the clean and efficient synthesis of hydrazide derivatives under mild conditions, with the added benefit of catalyst reusability. mdpi.comresearchgate.net This approach reduces reliance on harsh reagents and minimizes waste.

Mechanosynthesis: Solvent-free methods, such as manual grinding or ball milling, are gaining traction as sustainable alternatives to traditional synthesis. researchgate.netrsc.org These mechanochemical approaches are often more energy-efficient, reduce or eliminate the need for solvents, and can lead to shorter reaction times and high yields. researchgate.net

Solid-State and Vapor-Mediated Reactions: For certain derivatives, solid-state melt reactions have proven to be highly efficient. rsc.org Additionally, post-synthetic modifications using vapor-mediated reactions offer a novel way to create diverse chemical libraries from a common crystalline precursor. rsc.org

The adoption of these modern synthetic strategies will be crucial for the cost-effective and environmentally responsible production of this compound-based compounds, thereby facilitating their transition from laboratory research to potential commercial application.

Predictive Modeling and Machine Learning Integration in Compound Discovery

The integration of computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing the field of drug discovery and materials science. nih.govnih.gov These in silico methods can significantly accelerate the research and development process by predicting the properties and activities of novel compounds before they are synthesized, saving considerable time and resources. nih.govcrimsonpublishers.com

For this compound chemistry, future research will increasingly leverage:

In Silico Screening and Molecular Docking: High-throughput virtual screening allows researchers to computationally test vast libraries of virtual derivatives against specific biological targets. mdpi.com Molecular docking studies can then predict the binding interactions and affinity of the most promising candidates, providing insights into their mechanism of action and guiding further optimization. nih.govcrimsonpublishers.com

ADMET Prediction: Machine learning algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities. nih.govmdpi.com By identifying compounds with favorable pharmacokinetic properties and low potential for toxicity early in the discovery pipeline, researchers can focus on candidates with a higher probability of success. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can help identify the key structural features responsible for a desired therapeutic effect, enabling the rational design of more potent and selective molecules.

Deep Learning for Novel Target Identification: Advanced AI models can analyze complex biological data to identify novel targets for drug discovery. researchgate.net Deep learning has been used to create screening systems that predict a compound's effect on cellular processes, such as the production of reactive oxygen species (ROS), which can help uncover novel modes of action. researchgate.net

The synergy between computational prediction and experimental validation will be a cornerstone of future research, enabling a more targeted and efficient discovery process for new applications of this compound derivatives.

| Computational Tool | Application in Compound Discovery | Potential Benefit |

| Molecular Docking | Predicts binding affinity and mode to biological targets. nih.govcrimsonpublishers.com | Prioritizes compounds for synthesis; explains mechanism of action. |

| Machine Learning | Predicts ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.govmdpi.com | Reduces late-stage failures by filtering out compounds with poor pharmacokinetic profiles. |

| QSAR Models | Correlates chemical structure with biological activity. nih.gov | Guides the rational design of more potent and selective analogs. |

| Deep Learning | Screens virtual libraries to predict cellular effects (e.g., ROS accumulation). researchgate.net | Identifies novel biological activities and modes of action. |

Sustainable and Biocompatible Applications

Beyond therapeutic applications, the principles of sustainable chemistry are guiding research toward developing materials that are both effective and environmentally benign. Given that the parent structure, dichlorophenoxyacetic acid, is a well-known herbicide, future research into any potential agrochemical applications of its derivatives would be heavily influenced by the need for sustainability and biocompatibility. wikipedia.orgwikipedia.org

Emerging research in this area includes:

Eco-Friendly Formulations: If developed as a herbicide, formulations would likely utilize bio-based solvents derived from renewable plant sources to reduce volatile organic compound (VOC) emissions and environmental impact. farmonaut.com

Controlled-Release Systems: To minimize off-target effects and reduce the total amount of active ingredient released into the environment, future formulations could be embedded in biodegradable polymeric matrices. This allows for the slow, controlled release of the compound, improving efficiency and environmental safety.

Precision Application: Stewardship of phenoxy compounds in agriculture emphasizes best practices such as respecting buffer zones, avoiding spray drift, and using precision application technologies to deliver the herbicide only where it is needed. nufarm.comchemcert.com.au

Biodegradation: A significant area of research is the biological decomposition of phenoxy herbicides by microorganisms. nih.gov Understanding the metabolic pathways of degradation is crucial for assessing the environmental fate of any new compound and for developing bioremediation strategies. Future molecular design could even aim to enhance biodegradability. nih.gov

By focusing on sustainable formulations and biocompatible delivery systems, future applications of this compound can be designed to maximize efficacy while minimizing their environmental footprint.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-dichlorophenoxy)acetohydrazide, and how can reaction conditions be improved?

The compound is typically synthesized via condensation of 2,4-dichlorophenol derivatives with hydrazine. A validated method involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (yield: 65%) . To optimize yields and reduce reaction times, microwave-assisted synthesis has been employed, achieving >95% yields in shorter durations (e.g., 15 hours) by enhancing reaction kinetics and reducing side products . Key parameters to monitor include solvent choice (DMSO or ethanol), temperature control, and post-reaction purification (e.g., recrystallization with water-ethanol mixtures).

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Critical techniques include:

- NMR spectroscopy : Confirm structural integrity via ¹H and ¹³C chemical shifts (e.g., δ 4.73 ppm for CH₂O groups in derivatives) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 234.00205 for C₈H₇Cl₂N₂O₂) .

- Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N percentages .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ and N-H stretches at ~3290 cm⁻¹) .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Derivatization often involves condensation with substituted aldehydes or ketones. For example:

- React with 3-chlorobenzaldehyde in methanol/chloroform under acidic conditions to form Schiff bases (yield: 91%) .

- Use 4’-chloroacetophenone in acetic acid to synthesize hydrazone derivatives (yield: 69%) .

Characterize products via melting point, NMR, and HRMS to correlate structural modifications (e.g., electron-withdrawing substituents) with bioactivity .

Advanced Research Questions

Q. How do computational methods like 3D-QSAR and molecular docking enhance the understanding of bioactivity in this compound derivatives?

- 3D-QSAR : Build models using steric, electrostatic, and hydrophobic field descriptors to predict IC₅₀ values. For example, tetrahydroquinoline derivatives with electron-donating groups (e.g., methoxy) showed enhanced anticancer activity (IC₅₀: 0.69–4.24 μM) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) to identify critical residues (e.g., hydrogen bonding with Arg374) and guide lead optimization .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 0.69 μM vs. 4.24 μM in similar derivatives) may arise from:

- Assay variability : Standardize protocols (e.g., cell line viability assays) and include positive controls (e.g., 5-fluorouracil) .

- Purity differences : Validate compound purity via HPLC or elemental analysis before testing .

- Structural nuances : Compare substituent effects (e.g., bromo vs. chloro groups) using SAR models .

Q. What strategies improve antifungal and antiprotozoal efficacy in hydrazide derivatives?

- Hybridization : Combine with triclosan moieties to enhance membrane permeability (e.g., compound 5c showed antiprotozoal activity at 216–218°C melting point) .

- Substituent optimization : Introduce dihydroxybenzylidene groups to increase hydrogen bonding with target enzymes (e.g., 3,4-dihydroxybenzylidene derivatives) .

- In vivo validation : Test toxicity in macrophage models (e.g., U-937 cells) to ensure selectivity .

Q. How do reaction conditions influence the stereochemistry of hydrazide derivatives?

- Solvent polarity : Polar solvents (e.g., DMSO) favor trans-isomer formation due to stabilization of transition states .